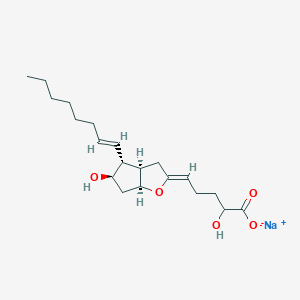

Prostaglandin I2 sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H31NaO5 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

sodium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E)-oct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]-2-hydroxypentanoate |

InChI |

InChI=1S/C20H32O5.Na/c1-2-3-4-5-6-7-10-15-16-12-14(25-19(16)13-18(15)22)9-8-11-17(21)20(23)24;/h7,9-10,15-19,21-22H,2-6,8,11-13H2,1H3,(H,23,24);/q;+1/p-1/b10-7+,14-9-;/t15-,16-,17?,18-,19+;/m1./s1 |

InChI Key |

YDNZLRWCHLTRND-ZYLPVQBDSA-M |

Isomeric SMILES |

CCCCCC/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCC(C(=O)[O-])O)/O2)O.[Na+] |

Canonical SMILES |

CCCCCCC=CC1C(CC2C1CC(=CCCC(C(=O)[O-])O)O2)O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Epoprostenol Sodium Salt: A Comprehensive Technical Guide on its Biological Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoprostenol (B1671539) sodium salt, a synthetic form of prostacyclin (PGI2), is a potent vasodilator and inhibitor of platelet aggregation.[1] This technical guide provides an in-depth overview of the biological functions of epoprostenol, focusing on its molecular mechanism of action, intricate signaling pathways, and profound physiological effects. The document is intended to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols for key assays and a quantitative summary of its biological activities.

Introduction

Epoprostenol, the sodium salt of a naturally occurring prostaglandin, plays a crucial role in vascular homeostasis.[1] Its primary therapeutic application is in the management of pulmonary arterial hypertension (PAH), a life-threatening condition characterized by elevated pressure in the pulmonary arteries. Epoprostenol's potent vasodilatory and anti-platelet effects help to alleviate the symptoms and progression of this disease.[1] This guide delves into the fundamental biology of epoprostenol, providing a detailed exploration of its function from the molecular to the physiological level.

Molecular Mechanism of Action

Epoprostenol exerts its biological effects primarily through binding to and activating the prostacyclin receptor (IP receptor), a member of the G-protein coupled receptor (GPCR) superfamily.[1] This interaction initiates a cascade of intracellular events that ultimately lead to its physiological effects.

Receptor Binding and Activation

The binding of epoprostenol to the IP receptor is a high-affinity interaction that triggers a conformational change in the receptor. This conformational change facilitates the coupling and activation of the heterotrimeric G-protein, Gs.

Downstream Signaling Cascade

Upon activation, the α-subunit of the Gs protein (Gαs) dissociates and activates the enzyme adenylyl cyclase.[1] Adenylyl cyclase then catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels is the central event in epoprostenol's signaling pathway. cAMP acts as a second messenger, activating Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to the observed physiological responses.[1]

Signaling Pathway Diagram

The following diagram illustrates the core signaling pathway of epoprostenol.

Caption: Epoprostenol Signaling Pathway.

Quantitative Data

The biological activity of epoprostenol has been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity of Epoprostenol

| Ligand | Receptor | Cell/Tissue Type | Kd (nM) | Reference |

| [3H]-Epoprostenol | Prostacyclin (IP) Receptor | Human Platelets | 16 (High affinity), 382 (Low affinity) | [2][3] |

Table 2: Hemodynamic Effects of Epoprostenol in Pulmonary Arterial Hypertension (PAH)

| Parameter | Baseline (Mean ± SD) | Post-Epoprostenol (Mean ± SD) | % Change | Reference |

| Mean Pulmonary Artery Pressure (mPAP) | 61 ± 13 mmHg | 53 ± 13 mmHg | -13% | [1] |

| Pulmonary Vascular Resistance (PVR) | Not specified | Not specified | -32% to -53% (long-term) | [1] |

| Cardiac Index (CI) | Not specified | Not specified | Increased | [1] |

Note: The reported values can vary depending on the specific study population, dosage, and duration of treatment.

Table 3: Inhibition of Platelet Aggregation by Epoprostenol

| Agonist | Concentration | Epoprostenol Concentration Range | Effect | Reference |

| ADP | 10 µM | 0.5 - 8 nM | Dose-dependent inhibition | [4] |

| Collagen | 1 µg/mL | 0.5 - 8 nM | Dose-dependent inhibition | [4] |

| Thrombin | 0.1 U/mL | 0.5 - 8 nM | Dose-dependent inhibition | [4] |

| Arachidonic Acid | 400 µM | 0.5 - 8 nM | Dose-dependent inhibition | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological function of epoprostenol.

Radioligand Binding Assay for Prostacyclin (IP) Receptor

This assay is used to determine the binding affinity of epoprostenol to its receptor.

Objective: To determine the equilibrium dissociation constant (Kd) of epoprostenol for the IP receptor.

Materials:

-

Membrane preparations from cells expressing the IP receptor (e.g., human platelets or recombinant cell lines).

-

Radiolabeled epoprostenol (e.g., [3H]-epoprostenol).

-

Unlabeled epoprostenol.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer.

-

Saturation Binding:

-

Set up a series of tubes containing a fixed amount of membrane protein.

-

Add increasing concentrations of radiolabeled epoprostenol to the tubes.

-

For non-specific binding determination, add a high concentration of unlabeled epoprostenol to a parallel set of tubes.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the concentration of radiolabeled epoprostenol and analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

Caption: Radioligand Binding Assay Workflow.

Adenylyl Cyclase Activation Assay

This functional assay measures the ability of epoprostenol to stimulate cAMP production.

Objective: To determine the potency (EC50) of epoprostenol in activating adenylyl cyclase.

Materials:

-

Intact cells expressing the IP receptor.

-

Epoprostenol.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Lysis buffer.

-

cAMP assay kit (e.g., ELISA-based or fluorescence-based).

Protocol:

-

Cell Culture: Culture cells in appropriate plates until they reach the desired confluency.

-

Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period (e.g., 15-30 minutes).

-

Stimulation: Add increasing concentrations of epoprostenol to the cells and incubate for a defined time (e.g., 10-15 minutes) at 37°C.

-

Cell Lysis: Terminate the reaction and lyse the cells to release intracellular cAMP.

-

cAMP Measurement: Measure the concentration of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the epoprostenol concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Platelet Aggregation Assay (Light Transmission Aggregometry)

This assay measures the inhibitory effect of epoprostenol on platelet aggregation.

Objective: To determine the inhibitory concentration (IC50) of epoprostenol on platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human blood anticoagulated with sodium citrate.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonists (e.g., ADP, collagen, thrombin).

-

Epoprostenol.

-

Aggregometer.

Protocol:

-

PRP and PPP Preparation:

-

Centrifuge whole blood at a low speed (e.g., 200 x g for 10-15 minutes) to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

-

-

Assay Setup:

-

Adjust the platelet count in the PRP if necessary.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

-

Inhibition Assay:

-

Pre-incubate PRP with various concentrations of epoprostenol for a short period (e.g., 1-2 minutes) at 37°C with stirring.

-

Add a platelet agonist to induce aggregation.

-

Monitor the change in light transmission over time as platelets aggregate.

-

-

Data Analysis:

-

Determine the maximum aggregation for each concentration of epoprostenol.

-

Calculate the percentage of inhibition relative to the control (agonist alone).

-

Plot the percentage of inhibition against the log of the epoprostenol concentration and fit the data to determine the IC50 value.

-

Caption: Platelet Aggregation Assay Workflow.

Physiological Functions and Clinical Relevance

The biological activities of epoprostenol translate into significant physiological effects, making it a valuable therapeutic agent.

Vasodilation

Epoprostenol is a potent vasodilator, acting on both systemic and pulmonary vascular beds.[1] In the context of PAH, its primary benefit stems from the relaxation of pulmonary arterial smooth muscle, which leads to a decrease in pulmonary vascular resistance and, consequently, a reduction in the workload of the right ventricle.[5]

Inhibition of Platelet Aggregation

Epoprostenol is a powerful inhibitor of platelet activation and aggregation.[1] By increasing intra-platelet cAMP levels, it prevents the conformational changes and degranulation that are characteristic of platelet activation. This anti-thrombotic property is particularly beneficial in PAH, where in-situ thrombosis can contribute to the pathology.

Other Potential Effects

Beyond its primary vasodilatory and anti-platelet actions, research suggests that epoprostenol may have other beneficial effects, including anti-inflammatory, anti-proliferative, and cytoprotective properties. These effects are thought to be mediated, at least in part, by the elevation of cAMP.

Conclusion

Epoprostenol sodium salt is a cornerstone in the management of severe pulmonary arterial hypertension. Its well-defined mechanism of action, centered on the activation of the prostacyclin receptor and the subsequent elevation of intracellular cAMP, provides a clear rationale for its therapeutic use. This technical guide has provided a comprehensive overview of its biological function, from the molecular signaling pathways to its profound physiological effects. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for the scientific community, fostering further research and development in this critical area of cardiovascular pharmacology.

References

- 1. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 2. Pimpinellin Inhibits Collagen-induced Platelet Aggregation and Activation Through Inhibiting Granule Secretion and PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cAMP-elevating agents and adenylyl cyclase overexpression promote an antifibrotic phenotype in pulmonary fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of prostacyclin (epoprostenol) on the aggregation of human platelets in whole blood in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]

An In-depth Technical Guide to the Prostacyclin Sodium Salt Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the prostacyclin sodium salt signaling pathway, a critical regulator of vascular homeostasis. Prostacyclin (PGI2), a member of the eicosanoid family of lipid molecules, exerts its effects primarily through the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][2] This pathway is a key therapeutic target for conditions such as pulmonary arterial hypertension, and understanding its intricacies is vital for the development of novel therapeutics.[3][4]

Core Signaling Pathway

Prostacyclin, upon binding to the IP receptor, predominantly activates the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[5][6] This activation stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP).[7][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7][8][9] PKA, a serine/threonine kinase, then phosphorylates various downstream target proteins, mediating the physiological effects of prostacyclin, most notably vasodilation and inhibition of platelet aggregation.[6]

While the Gs-cAMP-PKA axis is the canonical signaling pathway, evidence suggests that the IP receptor can also couple to other G proteins, such as Gq and Gi, depending on the cell type and context, leading to the activation of alternative signaling cascades.[2]

Quantitative Data: Receptor Binding and Functional Potency

The affinity of prostacyclin and its synthetic analogs for the IP receptor, as well as their potency in eliciting downstream effects, are critical parameters in drug development. The following tables summarize key quantitative data from various studies.

| Ligand | Receptor | Assay Type | Species | Kd (nM) | Ki (nM) | Reference(s) |

| Iloprost | IP | Radioligand Binding | Human | 9.55 | 3.9 | [10][11] |

| Beraprost (B1666799) | IP | Radioligand Binding | Human | 133 | - | [12] |

| Beraprost | IP | Radioligand Binding | Rat | 66 | - | [12] |

| Treprostinil (B120252) | IP | Radioligand Binding | Human | - | 32 | [13] |

| Iloprost | EP1 | Radioligand Binding | Human | - | 1.1 | [11] |

| Treprostinil | DP1 | Radioligand Binding | Human | - | 4.4 | [13] |

| Treprostinil | EP2 | Radioligand Binding | Human | - | 3.6 | [13] |

| RO1138452 (Antagonist) | IP | Radioligand Binding | Human Platelets | - | 0.05 | [14] |

| RO3244794 (Antagonist) | IP | Radioligand Binding | Human Platelets | - | 20 | [14] |

| Ligand | Assay | Cell/Tissue Type | EC50 (nM) | IC50 (nM) | Reference(s) |

| Iloprost | cAMP Accumulation | Human Coronary Vascular Smooth Muscle Cells | 5.5 | - | [15] |

| Treprostinil | cAMP Accumulation | Cells expressing human IP receptor | 1.9 | - | [13] |

| Iloprost | cAMP Accumulation | Cells expressing human IP receptor | 0.37 | - | [13] |

| Treprostinil | cAMP Accumulation | Cells expressing human DP1 receptor | 0.6 | - | [13] |

| Treprostinil | cAMP Accumulation | Cells expressing human EP2 receptor | 6.2 | - | [13] |

| Beraprost | Platelet Aggregation (ADP-induced) | In vitro | - | 5.5 | |

| Treprostinil | Vasodilation | Human Pulmonary Arteries | 0.033 | - | [16] |

| Iloprost | Vasodilation | Human Pulmonary Arteries | 0.14 | - | [16] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. Below are protocols for key experiments used to study the prostacyclin signaling pathway.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a ligand for its receptor.

1. Membrane Preparation:

-

Culture cells expressing the IP receptor (e.g., HEK293 or CHO cells) to confluency.

-

Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).[1]

2. Binding Reaction:

-

In a microplate, incubate a fixed concentration of a radiolabeled ligand (e.g., [³H]-iloprost) with the membrane preparation.

-

Add increasing concentrations of the unlabeled test compound (e.g., prostacyclin sodium salt or an analog) to compete for binding.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled, high-affinity ligand.

-

Incubate at room temperature for a specified time to reach equilibrium.

3. Separation and Detection:

-

Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding as a function of the log concentration of the competitor.

-

Analyze the data using non-linear regression to determine the IC₅₀, which can be converted to the inhibition constant (Ki).

cAMP Measurement Assay

This assay quantifies the intracellular accumulation of cAMP, a key second messenger in the prostacyclin pathway. Homogeneous Time-Resolved Fluorescence (HTRF) is a common method.[7][8]

1. Cell Culture and Seeding:

-

Culture cells expressing the IP receptor in a suitable medium.

-

Seed the cells into a 384-well plate and incubate overnight.[17]

2. Cell Stimulation:

-

Remove the culture medium and add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of the test agonist (e.g., prostacyclin sodium salt).

-

Incubate for a defined period (e.g., 30 minutes) at room temperature.[7]

3. Lysis and Detection:

-

Add a lysis buffer containing the HTRF reagents: a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a fluorescent donor (e.g., Europium cryptate).[7]

-

Incubate for 1 hour at room temperature to allow for competition between the cellular cAMP and the d2-labeled cAMP for antibody binding.[7]

4. Signal Reading and Analysis:

-

Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[7]

-

Calculate the HTRF ratio (acceptor/donor emission) and convert it to cAMP concentration using a standard curve run in parallel.[8]

-

Plot the cAMP concentration against the log of the agonist concentration to determine the EC₅₀.[8]

Western Blot for PKA Activation

This technique is used to detect the phosphorylation of downstream targets of PKA, providing a measure of its activation.

1. Cell Treatment and Lysis:

-

Culture and treat cells with the prostacyclin analog for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[18]

2. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.[18]

3. SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[18][19]

4. Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[18]

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of a known PKA substrate (e.g., phospho-CREB or a phospho-PKA substrate antibody).[18][20]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.[18]

5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[18]

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the substrate or a housekeeping protein like β-actin.[18]

Conclusion

The prostacyclin sodium salt signaling pathway is a well-defined yet complex system with significant therapeutic implications. The canonical Gs-cAMP-PKA cascade is the primary mediator of its physiological effects, including vasodilation and anti-platelet activity. A thorough understanding of the quantitative pharmacology of prostacyclin analogs and the application of robust experimental protocols are essential for the continued development of targeted therapies for cardiovascular and other related diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 3. Comparative Efficacy and Safety of Prostacyclin Analogs for Pulmonary Arterial Hypertension: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Comparative efficacy and safety of prostacyclin therapies for pulmonary arterial hypertension: a systematic review and network meta-analysis [frontiersin.org]

- 5. Mechanism of Beraprost Effects on Pulmonary Hypertension: Contribution of Cross-Binding to PGE2 Receptor 4 and Modulation of O2 Sensitive Voltage-Gated K+ Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Prostacyclin Receptor Agonists [cvpharmacology.com]

- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Iloprost-induced desensitization of the prostacyclin receptor in isolated rabbit lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Desensitization of prostacyclin responsiveness in a neuronal hybrid cell line: selective loss of high affinity receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: Treprostinil is a potent DP1 and EP2 agonist - UCL Discovery [discovery.ucl.ac.uk]

- 12. Specific binding of the new stable epoprostenol analogue beraprost sodium to prostacyclin receptors on human and rat platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding and activity of the prostacyclin receptor (IP) agonists, treprostinil and iloprost, at human prostanoid receptors: treprostinil is a potent DP1 and EP2 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. RO1138452 and RO3244794: characterization of structurally distinct, potent and selective IP (prostacyclin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comprehensive Biochemical Analysis of Rare Prostacyclin Receptor Variants: STUDY OF ASSOCIATION OF SIGNALING WITH CORONARY ARTERY OBSTRUCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 20. researchgate.net [researchgate.net]

The Discovery and Enduring Legacy of PGI2 Sodium Salt: A Technical Guide

An in-depth exploration for researchers, scientists, and drug development professionals on the pivotal discovery, intricate mechanisms, and clinical journey of prostacyclin (PGI2) sodium salt, a potent endogenous mediator that has revolutionized cardiovascular therapy.

Introduction

Prostacyclin (PGI2), a member of the eicosanoid family of lipid molecules, stands as a powerful endogenous vasodilator and the most potent known inhibitor of platelet aggregation.[1][2] Its discovery in 1976 by a team led by Sir John Vane was a landmark achievement in cardiovascular medicine, fundamentally altering the understanding of vascular homeostasis and thrombosis.[3] The sodium salt of its synthetic form, epoprostenol (B1671539), has since been developed into a life-saving therapy for conditions such as pulmonary arterial hypertension (PAH).[4][5] This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental methodologies related to PGI2 sodium salt, tailored for a scientific audience.

The Serendipitous Discovery: A Historical Perspective

In the mid-1970s, researchers were intensely studying the arachidonic acid cascade, which had already yielded the discovery of prostaglandins (B1171923) and thromboxane (B8750289) A2 (TXA2), a potent vasoconstrictor and platelet aggregator. While investigating the biosynthesis of TXA2, Salvador Moncada, Ryszard Gryglewski, Stuart Bunting, and John Vane at the Wellcome Research Laboratories made a groundbreaking observation. They found that microsomal fractions from blood vessel walls converted prostaglandin (B15479496) endoperoxides into a highly unstable substance with biological activities that directly opposed those of TXA2.[3] This ephemeral compound, initially named "PGX," was a powerful vasodilator and a formidable inhibitor of platelet aggregation.

The discovery was facilitated by the innovative use of the cascade bioassay technique, which allowed for the real-time detection and characterization of labile biological substances.[3][6] The structure of PGX was soon elucidated and it was renamed prostacyclin, or PGI2. The inherent instability of PGI2, with a half-life of only a few minutes under physiological conditions, presented a significant challenge for its therapeutic application.[1][4] This led to the synthesis of a more stable sodium salt, epoprostenol, which could be formulated for clinical use.[7]

Biosynthesis and Chemical Properties

PGI2 is synthesized from arachidonic acid in vascular endothelial cells. The process is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Cyclooxygenase (COX) enzymes, COX-1 and COX-2, then convert arachidonic acid into the unstable endoperoxide intermediate, prostaglandin H2 (PGH2). Finally, prostacyclin synthase, an enzyme concentrated in the endothelial layer, metabolizes PGH2 to PGI2.[1][2][8]

The chemical instability of PGI2 is a defining characteristic. It rapidly hydrolyzes in aqueous solutions at neutral or acidic pH to the inactive metabolite, 6-keto-prostaglandin F1α.[7][9] The stability of PGI2 sodium salt is highly pH-dependent, with increased stability observed in alkaline solutions.[7][10] This property is critical for its formulation and administration as a therapeutic agent, requiring reconstitution in a basic buffer.[11]

Chemical Stability of PGI2 Sodium Salt

| pH | Half-life at 25°C | Reference |

| 7.48 | 3.5 - 10.5 minutes | [7] |

| >11 | > 24 hours | [10] |

Mechanism of Action: The PGI2 Signaling Pathway

PGI2 exerts its profound physiological effects by binding to the prostacyclin receptor (IP receptor), a G protein-coupled receptor (GPCR) located on the surface of platelets and vascular smooth muscle cells.[1][12]

Upon binding of PGI2 to the IP receptor, the following signaling cascade is initiated:

-

G Protein Activation: The receptor couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.

-

Adenylyl Cyclase Activation: The activated Gαs stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

-

cAMP-Dependent Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of PKA.

-

Downstream Effects: PKA then phosphorylates various intracellular target proteins, resulting in:

-

Inhibition of Platelet Aggregation: In platelets, PKA-mediated phosphorylation leads to a decrease in intracellular calcium levels and inhibition of platelet activation and aggregation.[13]

-

Vasodilation: In vascular smooth muscle cells, PKA activation leads to the inhibition of myosin light-chain kinase, resulting in smooth muscle relaxation and vasodilation.[14]

-

The signaling pathway highlights the intricate molecular machinery through which PGI2 maintains vascular health.

Quantitative Biological Activity

The potent biological activities of PGI2 have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data for its antiplatelet and vasodilatory effects, as well as its pharmacokinetic properties.

Anti-Platelet Aggregation Activity

| Species | Agonist | IC50 (nM) | Reference |

| Human | ADP | 0.48 | [15] |

| Human | ADP | ~1 | [12] |

| Rabbit | ADP | 10.2 (for PGI3, twofold higher than PGI2) | [16] |

| Hamster | ADP | 1.5 ng/ml (~4.3 nM) | [2] |

Vasodilatory Activity

| Model | Parameter | ED50 / Effective Dose | Reference |

| Canine Coronary Artery | Vasodilation | 0.05 - 0.5 µg | [12] |

| Human Intrarenal Arteries | Relaxation (-log EC50) | 7.7 | [17] |

| Feline Pulmonary Vasculature | Vasodilation | 0.03 - 1 µg | [18] |

Pharmacokinetic Properties of Epoprostenol (Human)

| Parameter | Value | Reference |

| Elimination Half-life | ~3-6 minutes | [5] |

| Volume of Distribution | 357 mL/kg | [19] |

| Clearance | Proportional to plasma concentrations of 6-keto-PGF1α | [1] |

Key Experimental Protocols

The discovery and characterization of PGI2 relied on a suite of sophisticated experimental techniques. Below are detailed methodologies for key assays used to evaluate the biological activity of PGI2 sodium salt.

Platelet Aggregation Inhibition Assay

This assay measures the ability of PGI2 to inhibit platelet aggregation induced by an agonist like adenosine diphosphate (B83284) (ADP).

Materials:

-

Freshly drawn human whole blood (anticoagulated with 3.15% trisodium (B8492382) citrate)

-

PGI2 sodium salt solution of known concentrations

-

ADP solution (e.g., 10 µM)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Aggregometer (e.g., Born-type)

-

Centrifuge

Procedure:

-

Preparation of PRP and PPP:

-

Assay:

-

Place a cuvette with PRP in the aggregometer and calibrate the instrument to 0% aggregation with PRP and 100% aggregation with PPP.

-

Add a specific concentration of PGI2 sodium salt solution or vehicle control to the PRP and incubate for a short period (e.g., 1-2 minutes).

-

Initiate platelet aggregation by adding a sub-maximal concentration of ADP.

-

Record the change in light transmission for a set period (e.g., 5-10 minutes) as platelets aggregate.

-

-

Data Analysis:

-

The percentage of inhibition is calculated by comparing the maximal aggregation in the presence of PGI2 to that of the vehicle control.

-

An IC50 value (the concentration of PGI2 that inhibits 50% of the maximal aggregation) is determined by testing a range of PGI2 concentrations.[2]

-

Aortic Ring Vasodilation Assay

This ex vivo assay assesses the vasodilatory effect of PGI2 on isolated arterial segments.

Materials:

-

Thoracic aorta from a laboratory animal (e.g., rat)

-

Krebs-Ringer bicarbonate solution

-

PGI2 sodium salt solution of known concentrations

-

A vasoconstrictor agent (e.g., phenylephrine (B352888) or KCl)

-

Organ bath system with force transducers

-

Dissection tools

Procedure:

-

Tissue Preparation:

-

Euthanize the animal and carefully dissect the thoracic aorta, placing it in cold Krebs-Ringer solution.[14]

-

Clean the aorta of surrounding connective tissue and cut it into rings of 2-3 mm in length.

-

-

Mounting and Equilibration:

-

Suspend the aortic rings in an organ bath containing Krebs-Ringer solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

Allow the rings to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.

-

-

Assay:

-

Pre-contract the aortic rings with a vasoconstrictor to a stable plateau.

-

Add cumulative concentrations of PGI2 sodium salt to the organ bath and record the relaxation response as a decrease in tension.

-

-

Data Analysis:

-

The relaxation is expressed as a percentage of the pre-contraction tension.

-

An EC50 value (the concentration of PGI2 that produces 50% of the maximal relaxation) is calculated from the concentration-response curve.

-

Therapeutic Applications and Future Directions

The profound physiological effects of PGI2 led to the development of epoprostenol sodium (Flolan®) as a therapeutic agent. It was first approved by the FDA in 1995 for the treatment of primary pulmonary hypertension (now known as idiopathic pulmonary arterial hypertension).[4] Continuous intravenous infusion of epoprostenol has been shown to improve symptoms, exercise capacity, and survival in patients with severe PAH.[5]

The challenges associated with the chemical instability and short half-life of epoprostenol, requiring continuous infusion via a central venous catheter, have spurred the development of more stable prostacyclin analogs with improved pharmacokinetic profiles, such as treprostinil (B120252) and iloprost (B1671730).[4]

The discovery of PGI2 sodium salt and the subsequent development of prostacyclin pathway agonists represent a triumph of biomedical research. From a serendipitous observation in the laboratory to a life-saving therapy, the story of PGI2 is a testament to the power of scientific inquiry. Ongoing research continues to explore the full therapeutic potential of modulating the prostacyclin pathway in a range of cardiovascular and inflammatory diseases.

References

- 1. Integrated pharmacokinetics and pharmacodynamics of epoprostenol in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandins, bioassay and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic evaluation of continuous intravenous epoprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. publications.ersnet.org [publications.ersnet.org]

- 6. nobelprize.org [nobelprize.org]

- 7. Chemical stability of prostacyclin (PGI2) in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assay methods for prostaglandins and thromboxanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stability and preservation of a new formulation of epoprostenol sodium for treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BRPI0707488B1 - METHOD FOR THE PRODUCTION OF AN EPOPROSTENOL COMPOSITION, PHARMACEUTICAL COMPOSITION AND STABLE SOLUTION - Google Patents [patents.google.com]

- 11. assets.hpra.ie [assets.hpra.ie]

- 12. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 13. Parallel assay of prostaglandin-like activity in rat inflammatory exudate by means of cascade superfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Acetylcholine-induced endothelium-dependent contractions in the SHR aorta: the Janus face of prostacyclin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-aggregatory activity of PGI2 in whole blood measured by platelet counter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Comparison of anti-aggregatory effects of PGI2, PGI3 and iloprost on human and rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mededcenter.org [mededcenter.org]

- 18. google.com [google.com]

- 19. Epoprostenol Monograph for Professionals - Drugs.com [drugs.com]

- 20. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. captodayonline.com [captodayonline.com]

Prostaglandin I2 sodium salt structure and chemical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structure, chemical properties, and biological activity of Prostaglandin I2 (PGI2) sodium salt, also known as epoprostenol (B1671539) sodium.[1][2][3] This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cardiovascular research.

Core Chemical and Physical Properties

Prostaglandin I2 is a potent, naturally occurring prostanoid with significant physiological effects, primarily as a vasodilator and an inhibitor of platelet aggregation.[1][4] Its sodium salt form is utilized for pharmaceutical applications.[3]

Structure and Nomenclature

The chemical structure of Prostaglandin I2 sodium salt is characterized by a prostanoic acid skeleton containing a furan (B31954) ring.

Systematic Name: (5Z,9α,11α,13E,15S)-6,9-Epoxy-11,15-dihydroxyprosta-5,13-dien-1-oic acid sodium salt[5]

Synonyms: Epoprostenol sodium, Prostacyclin sodium salt, PGI2 sodium salt[2][3]

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₀H₃₁NaO₅ | [2][6][5][7] |

| Molecular Weight | 374.45 g/mol | [6][5] |

| CAS Number | 61849-14-7 | [2][5] |

| Purity | >99% | [5] |

| Melting Point | 168-170 °C | [8] |

| IC₅₀ (Human Platelet Aggregation) | 5 nM | [2][9] |

| Solubility | Soluble in PBS (to 25 mM), DMF (5 mg/ml), DMSO (5 mg/ml), Ethanol (10 mg/ml), Water (10 mg/ml) | [2][5] |

| Storage Temperature | -20°C | [10] |

| Stability | Stable for ≥ 4 years when stored as a solid at -20°C. Unstable in neutral or acidic solutions, rapidly hydrolyzing to 6-keto-PGF₁α. Stable in basic buffers (pH > 8). | [2] |

| Half-life (in vitro/in vivo) | 30 seconds to a few minutes | [2] |

Biological Activity and Signaling Pathway

Prostaglandin I2 exerts its biological effects by binding to and activating the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR).[1][10][11] This interaction initiates a signaling cascade that is central to its physiological functions.

Mechanism of Action

Activation of the IP receptor by Prostaglandin I2 leads to the stimulation of the Gs alpha subunit (Gαs) of the associated heterotrimeric G-protein.[10] This, in turn, activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[1][10] The resulting increase in intracellular cAMP levels is the primary second messenger responsible for the downstream effects of PGI2.[1][12]

In vascular smooth muscle cells, elevated cAMP activates Protein Kinase A (PKA), which leads to the inhibition of myosin light chain kinase.[1][13] This results in smooth muscle relaxation and vasodilation.[1][13] In platelets, the increase in cAMP inhibits platelet activation and aggregation, contributing to the antithrombotic effects of PGI2.[1][11]

Signaling Pathway Diagram

The following diagram illustrates the signaling pathway of Prostaglandin I2.

Figure 1: Prostaglandin I2 Signaling Pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Radioligand Binding Assay for Receptor Affinity (Ki)

This assay determines the binding affinity of this compound to the IP receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human IP receptor (HEK293-IP)

-

[³H]-Iloprost (radioligand)

-

Binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂)

-

This compound (test compound)

-

Unlabeled Iloprost (for non-specific binding)

-

Glass fiber filters

-

Scintillation cocktail and counter

Methodology:

-

Cell Membrane Preparation: Prepare cell membranes from HEK293-IP receptor cells.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membranes

-

[³H]-Iloprost at a concentration near its dissociation constant (Kd)

-

Varying concentrations of this compound

-

-

Non-Specific Binding: In separate wells, add a high concentration of unlabeled Iloprost (e.g., 10 µM) to determine non-specific binding.

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Cell-Based cAMP Assay for Functional Potency (EC₅₀)

This assay measures the functional potency of this compound by quantifying the increase in intracellular cAMP levels following IP receptor activation.

Materials:

-

Cells expressing the IP receptor (e.g., HEK293-IP, CHO-IP, or primary cells like pulmonary artery smooth muscle cells)

-

Cell culture medium

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

This compound (test compound)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

Methodology:

-

Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Replace the culture medium with serum-free medium containing a PDE inhibitor and incubate for 30 minutes. This step is crucial to prevent the degradation of newly synthesized cAMP.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Incubation: Incubate the plate for 15-30 minutes at 37°C.

-

Cell Lysis: Lyse the cells according to the protocol provided with the cAMP assay kit.

-

cAMP Measurement: Measure the intracellular cAMP levels using the chosen assay kit and a compatible plate reader.

-

Data Analysis: Plot the measured cAMP concentration against the logarithm of the agonist (this compound) concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of the agonist that produces 50% of the maximal response.

Stability Testing by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general approach for assessing the stability of this compound in a pharmaceutical preparation. Specific parameters may need to be optimized based on the formulation.

Materials:

-

This compound preparation

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., µ-Bondapack C18)

-

Mobile phase (e.g., methanol-water-tetrabutylammonium perchlorate (B79767) or methanol-n-butanol-glacial acetic acid-water)

-

Reference standards for Prostaglandin I2 and its potential degradation products (e.g., 6-keto-PGF₁α)

Methodology:

-

Sample Preparation: Prepare solutions of the this compound preparation at a known concentration.

-

Forced Degradation (Stress Testing): Subject the samples to various stress conditions as per ICH guidelines (e.g., heat, humidity, acid/base hydrolysis, oxidation, photolysis) to induce degradation.

-

HPLC Analysis:

-

Inject the stressed and unstressed (control) samples into the HPLC system.

-

Separate the components using an appropriate gradient and mobile phase on the C18 column.

-

Detect the parent compound and any degradation products using the UV detector at an appropriate wavelength.

-

-

Peak Identification and Quantification:

-

Identify the peaks corresponding to Prostaglandin I2 and its degradation products by comparing their retention times with those of the reference standards.

-

Quantify the amount of each component by measuring the peak area.

-

-

Data Analysis:

-

Calculate the percentage of degradation of Prostaglandin I2 under each stress condition.

-

Determine the degradation pathways by identifying the major degradation products.

-

Assess the stability of the formulation under the tested conditions.

-

Experimental Workflow

The following diagram illustrates a logical workflow for the characterization of this compound.

Figure 2: Experimental Workflow for this compound Characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. Effects of PGI2 and PGI analogues on cAMP levels in cultured endothelial and smooth muscle cells derived from bovine arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Role of Prostacyclin (PGI2) and Its Measurement Using ELISA Kits – Archives of Clinical Infectious Diseases [archcid.com]

- 4. benchchem.com [benchchem.com]

- 5. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. A real-time method for measuring cAMP production modulated by Gαi/o-coupled metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin I2 (sodium salt) | CAS 61849-14-7 | Cayman Chemical | Biomol.com [biomol.com]

- 10. Prostaglandin I2, Sodium Salt [sigmaaldrich.com]

- 11. Prostacyclin Analogues Stimulate Receptor-mediated cAMP Synthesis and ATP Release from Rabbit and Human Erythrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]

- 13. caymanchem.com [caymanchem.com]

In Vitro Effects of Prostaglandin I2 Sodium Salt: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) I2 (PGI2), also known as prostacyclin, is a powerful, naturally occurring lipid mediator with significant physiological effects. Its sodium salt is a commonly used stable formulation in research settings. This technical guide provides an in-depth overview of the in vitro effects of PGI2 sodium salt, focusing on its mechanism of action, quantitative data from various studies, detailed experimental protocols, and key signaling pathways.

Physicochemical Properties and Handling

Prostaglandin I2 sodium salt is a crystalline solid with the molecular formula C₂₀H₃₁NaO₅ and a molecular weight of 374.5 g/mol .[1][2][3] It is soluble in water and basic buffers (pH > 8).[1][2][3]

Critical Handling Information: PGI2 is unstable in neutral or acidic solutions, where it rapidly hydrolyzes to 6-keto-PGF1α.[1][2][3] Its half-life in vitro can range from 30 seconds to a few minutes.[1][2][3] For experimental use, it is crucial to prepare fresh solutions in a basic buffer (pH > 8) or an appropriate organic solvent like ethanol, DMSO, or DMF immediately before use.[1][2][3] For long-term storage, the solid form should be kept at -20°C.[4]

Mechanism of Action

The primary in vitro effects of PGI2 are mediated through its binding to the prostacyclin receptor (IP), a G protein-coupled receptor (GPCR).[5][6] This interaction initiates a signaling cascade that is central to its biological activities.

Upon binding to the IP receptor, the associated Gs alpha subunit is activated, which in turn stimulates adenylyl cyclase.[5] This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[7][8] PKA then phosphorylates various downstream targets, resulting in the observed physiological effects, most notably vasodilation and the inhibition of platelet aggregation.[5][8]

In Vitro Effects on Cellular Systems

Platelets

PGI2 is a potent inhibitor of platelet aggregation.[1][9] This is one of its most well-characterized in vitro effects. It counteracts the actions of pro-aggregatory agents like thromboxane (B8750289) A2 (TXA2).[10]

| Parameter | Value | Cell Type/Condition | Reference |

| IC₅₀ (Platelet Aggregation) | 5 nM | Human Platelets | [1][2][3][11] |

| IC₅₀ (Platelet Aggregation) | 1.5 ± 0.8 ng/ml | Hamster Platelets | [9] |

| IC₅₀ (Anti-aggregatory effect) | 0.48 nM | Human whole blood (vs 1 µM ADP) | [12] |

| IC₅₀ (Anti-aggregatory effect) | 2.32 nM | Human platelet-rich plasma (vs 1 µM ADP) | [12] |

Interestingly, while PGI2 strongly inhibits the aggregation of platelets to each other, it does not appear to affect the initial adhesion of platelets to collagen fibrils.[13] However, it does inhibit platelet spreading and the subsequent formation of thrombi on subendothelium.[13][14]

Vascular Cells

Endothelial Cells: PGI2 and its analogs can enhance the endothelial barrier function.[7] This protective effect is mediated by both PKA and Epac/Rap1 pathways, which converge on the activation of the small GTPase Rac.[7] PGI2 also stimulates the proliferation of endothelial cells.[15] In cultured human endothelial cells, histamine (B1213489) can stimulate the production of PGI2.[16]

Vascular Smooth Muscle Cells (VSMCs): PGI2 generally induces relaxation of vascular smooth muscle, contributing to its vasodilatory effect.[6][17] However, its effect can be biphasic, with lower concentrations causing relaxation and higher concentrations potentially leading to a reversal of this effect, possibly through interaction with thromboxane A2 receptors.[18] PGI2 and its stable analogues have been shown to increase cAMP levels in cultured bovine aortic smooth muscle cells in a dose-dependent manner.[19] While some prostaglandins (B1171923) like PGE2 can stimulate VSMC proliferation, PGI2 has been reported to have no such effect.[20] In fact, vasodilatory prostaglandins, including PGI2, are known to inhibit the proliferation of VSMCs stimulated by mitogenic factors.[21]

Immune Cells

PGI2 exhibits significant immunomodulatory and anti-inflammatory properties.[6][22] In vitro studies using PGI2 analogs have demonstrated a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1α, IL-6, and IL-12 from lipopolysaccharide (LPS)-stimulated mouse bone marrow-derived dendritic cells.[22] Concurrently, an increase in the anti-inflammatory cytokine IL-10 was observed.[22] Similarly, a PGI2 analog decreased the secretion of KC, LIX, IL-6, and TNF-α from LPS-stimulated bone marrow-derived macrophages and dendritic cells, while increasing IL-10.[23]

Cancer Cells

The role of prostaglandins in cancer is complex, with much of the research focusing on Prostaglandin E2 (PGE2). PGE2 is generally considered to promote tumor growth, invasion, and angiogenesis.[24][25] There is less conclusive evidence regarding the direct in vitro effects of PGI2 on cancer cells, and the available data can be conflicting.[26]

Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This is the gold-standard method for assessing platelet function in vitro.[27]

Objective: To measure the ability of PGI2 sodium salt to inhibit agonist-induced platelet aggregation.

Materials:

-

Freshly drawn human blood from healthy, fasting donors who have not taken antiplatelet medication for at least two weeks.[28]

-

3.2% sodium citrate (B86180) anticoagulant.

-

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

-

Platelet agonist (e.g., ADP, collagen, thrombin).

-

PGI2 sodium salt solution (freshly prepared in a basic buffer).

-

Light Transmission Aggregometer.

-

Aggregometer cuvettes and stir bars.

Procedure:

-

Blood Collection and PRP/PPP Preparation: [28]

-

Collect whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Transfer the PRP to a separate tube.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

-

Aggregometer Setup:

-

Calibrate the aggregometer using PPP as the 100% aggregation (maximum light transmission) reference and PRP as the 0% aggregation (minimum light transmission) reference.

-

-

Assay:

-

Pipette a defined volume of PRP into an aggregometer cuvette with a stir bar.

-

Incubate the PRP at 37°C for a few minutes.

-

Add the desired concentration of PGI2 sodium salt solution or vehicle control and incubate for a specified time (e.g., 1-2 minutes).

-

Add the platelet agonist to induce aggregation and record the change in light transmission over time.

-

-

Data Analysis:

-

The extent of aggregation is measured as the maximum change in light transmission.

-

Calculate the percentage of inhibition for each PGI2 concentration relative to the vehicle control.

-

Determine the IC₅₀ value of PGI2 sodium salt.

-

cAMP Measurement Assay

Objective: To quantify the change in intracellular cAMP levels in response to PGI2 sodium salt treatment.

Materials:

-

Cultured cells (e.g., endothelial cells, VSMCs, platelets).

-

PGI2 sodium salt solution.

-

Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

Commercially available cAMP enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

Procedure:

-

Cell Culture and Treatment:

-

Plate cells in appropriate culture plates and grow to the desired confluency.

-

Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

-

Treat the cells with various concentrations of PGI2 sodium salt or vehicle for a defined time.

-

-

Cell Lysis:

-

Remove the treatment medium and lyse the cells according to the assay kit manufacturer's instructions.

-

-

cAMP Quantification:

-

Perform the EIA or RIA using the cell lysates as per the kit protocol.

-

-

Data Analysis:

-

Generate a standard curve using the provided cAMP standards.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Normalize the cAMP levels to the protein concentration of the cell lysate.

-

Conclusion

This compound is a potent and multifaceted signaling molecule with significant in vitro effects, primarily characterized by the inhibition of platelet aggregation and vasodilation. Its mechanism of action via the IP receptor and subsequent elevation of intracellular cAMP is well-established. This technical guide provides a comprehensive overview of its quantitative effects on various cell types and detailed protocols for key in vitro assays. A thorough understanding of its properties, handling requirements, and biological activities is essential for researchers in cardiovascular biology, inflammation, and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Prostaglandin I2 (sodium salt) | CAS 61849-14-7 | Cayman Chemical | Biomol.com [biomol.com]

- 3. netascientific.com [netascientific.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Prostaglandins PGE2 and PGI2 promote endothelial barrier enhancement via PKA- and Epac1/Rap1-dependent Rac activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. PROSTACYCLIN (PGI2) INHIBITS THE FORMATION OF PLATELET THROMBI IN ARTERIOLES AND VENULES OF THE HAMSTER CHEEK POUCH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fluid shear stress induces upregulation of COX-2 and PGI2 release in endothelial cells via a pathway involving PECAM-1, PI3K, FAK, and p38 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biocompare.com [biocompare.com]

- 12. Anti-aggregatory activity of PGI2 in whole blood measured by platelet counter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of prostaglandin I2 on platelet adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Prostacyclin (prostaglandin I2, PGI2) inhibits platelet adhesion and thrombus formation on subendothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of histamine-mediated prostacyclin synthesis in cultured human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Actions of prostaglandin I2 and thromboxane A2 on vascular smooth muscle tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prostaglandin I2 mediates contraction and relaxation of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effects of PGI2 and PGI analogues on cAMP levels in cultured endothelial and smooth muscle cells derived from bovine arteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. PGE(2) stimulates vascular smooth muscle cell proliferation via the EP2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antimitogenic effects of vasodilatory prostaglandins in coronary artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. PGI2 as a Regulator of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Endogenous PGI2 signaling through IP inhibits neutrophilic lung inflammation in LPS-induced acute lung injury mice model - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Prostaglandins and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Platelet preparation for function testing in the laboratory and clinic: Historical and practical aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

Prostaglandin I2 Sodium Salt: A Technical Guide to Receptor Binding Affinity and Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of Prostaglandin I2 (PGI2) sodium salt, a critical endogenous mediator with potent vasodilatory and anti-platelet aggregation properties. This document details the quantitative binding characteristics of PGI2 and its stable analogs to its primary receptor, the prostacyclin receptor (IP), outlines detailed experimental protocols for assessing these interactions, and visualizes the key signaling pathways involved.

Quantitative Receptor Binding Affinity

Prostaglandin I2 (PGI2), also known as prostacyclin, is an unstable cyclooxygenase metabolite that exerts its physiological effects primarily through the IP receptor, a G-protein coupled receptor (GPCR).[1][2] Due to its chemical instability, with a half-life of only a few minutes in vitro, direct determination of its binding affinity (Kd or Ki) is challenging.[2][3] Consequently, much of the quantitative binding data has been generated using stable synthetic analogs of PGI2. These analogs have been instrumental in characterizing the pharmacology of the IP receptor and in the development of therapeutic agents for conditions such as pulmonary arterial hypertension.[4]

The binding affinity of a ligand for its receptor is typically expressed by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki or Kd value signifies a higher binding affinity.[5] The IC50 value, the concentration of a competing ligand that displaces 50% of a specific radioligand, is experimentally determined and can be converted to a Ki value.

The following tables summarize the reported binding affinities (Ki) and functional potencies (EC50 or IC50) of PGI2 and its key analogs for the human IP receptor.

Table 1: Binding Affinity (Ki) of Prostaglandin I2 and Analogs to the Human IP Receptor

| Compound | Ki (nM) | Receptor Source | Notes |

| Prostaglandin I2 (PGI2) | ~1 nM (estimated) | Human Platelets | PGI2 has a maximal binding capacity at ~1 nanomolar, but its instability makes precise Ki determination difficult.[3] |

| Iloprost | 3.9 | Recombinant human IP receptor expressed in HEK-293 cells | A stable, synthetic analog of PGI2. |

| Treprostinil | 32 | Recombinant human IP receptor expressed in HEK-293 cells | A stable, synthetic analog of PGI2. |

| MRE-269 | 20 | Recombinant human IP receptor | The active metabolite of Selexipag, a non-prostanoid IP receptor agonist. |

| Cicaprost | - | - | Often cited as the most selective IP agonist, though specific Ki values vary across studies. |

Table 2: Functional Potency (EC50/IC50) of Prostaglandin I2 and Analogs

| Compound | EC50/IC50 (nM) | Assay Type | Cell Type/System |

| Prostaglandin I2 Sodium Salt | 5 (IC50) | Inhibition of platelet aggregation | Human Platelets[2] |

| Iloprost | 0.37 (EC50) | cAMP elevation | Cells expressing human IP receptor |

| Treprostinil | 1.9 (EC50) | cAMP elevation | Cells expressing human IP receptor |

Experimental Protocols: Radioligand Binding Assay

Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor.[6][7] A competitive binding assay is commonly used to determine the Ki of an unlabeled compound (like PGI2 or its analogs) by measuring its ability to displace a radiolabeled ligand from the receptor.

Membrane Preparation from Cells Expressing the IP Receptor

-

Cell Culture and Harvesting: Culture human embryonic kidney (HEK-293) cells or other suitable cells stably transfected with the human IP receptor gene. Grow cells to confluency, wash with phosphate-buffered saline (PBS), and harvest by gentle scraping.

-

Homogenization: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail. Homogenize the cells using a Dounce or polytron homogenizer.

-

Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and intact cells.

-

Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Washing and Storage: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the high-speed centrifugation step. Finally, resuspend the washed membrane pellet in a suitable assay buffer, determine the protein concentration (e.g., using a BCA assay), and store in aliquots at -80°C.[8]

Competitive Radioligand Binding Assay Protocol

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL of binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4):

-

Receptor membranes (typically 20-40 µg of protein).

-

A fixed concentration of a suitable radioligand, such as [³H]-Iloprost (typically at a concentration close to its Kd).

-

Increasing concentrations of the unlabeled competitor compound (e.g., PGI2 sodium salt or an analog).

-

-

Incubation: Incubate the plate at room temperature (or a specified temperature) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/B) pre-soaked in a wash buffer, using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Total Binding: Radioactivity measured in the absence of a competing ligand.

-

Non-specific Binding: Radioactivity measured in the presence of a saturating concentration of a non-radiolabeled ligand.

-

Specific Binding: Calculated as Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal dose-response curve.

-

Determine the IC50 value from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.[9]

-

Signaling Pathways and Visualizations

Binding of PGI2 sodium salt to the IP receptor initiates a signaling cascade that mediates its primary physiological effects: vasodilation and inhibition of platelet aggregation.[1]

IP Receptor Signaling Pathway

The canonical signaling pathway for the IP receptor involves its coupling to the stimulatory G-protein, Gs.[10] This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA then phosphorylates various downstream target proteins, leading to the cellular response.

Caption: Canonical signaling pathway of the Prostaglandin I2 receptor.

PKA-Mediated Vasodilation in Smooth Muscle Cells

In vascular smooth muscle cells, activated PKA phosphorylates several key proteins to promote relaxation and vasodilation.[11][12] This includes the phosphorylation of myosin light chain kinase (MLCK), which reduces its activity, and the phosphorylation of various potassium channels, leading to hyperpolarization.

Caption: PKA-mediated signaling cascade leading to vasodilation.

PKA-Mediated Inhibition of Platelet Aggregation

In platelets, PKA activation leads to the phosphorylation of proteins that inhibit key steps in the platelet activation cascade. A notable target is the Vasodilator-Stimulated Phosphoprotein (VASP), which, when phosphorylated, is involved in the inhibition of platelet activation.[13][14] PKA also plays a role in regulating apoptosis in platelets through the phosphorylation of proteins like BAD.[15]

Caption: PKA-mediated inhibition of platelet aggregation and apoptosis.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

Caption: Workflow for a competitive radioligand binding assay.

This technical guide provides a foundational understanding of the receptor binding affinity and signaling of this compound. The provided data, protocols, and visualizations serve as a valuable resource for professionals in the fields of pharmacology, drug discovery, and biomedical research.

References

- 1. Physiology, Prostaglandin I2 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Prostacyclin receptor - Wikipedia [en.wikipedia.org]

- 4. scbt.com [scbt.com]

- 5. biophysics-reports.org [biophysics-reports.org]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 10. Reactome | IP receptor can bind prostacyclin [reactome.org]

- 11. researchgate.net [researchgate.net]

- 12. Cyclic nucleotide-dependent relaxation pathways in vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. Time-resolved characterization of cAMP/PKA-dependent signaling reveals that platelet inhibition is a concerted process involving multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protein kinase A determines platelet life span and survival by regulating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

PGI2 Sodium Salt as a Vasodilator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prostaglandin (B15479496) I2 (PGI2), also known as prostacyclin, is a powerful endogenous eicosanoid with significant vasodilatory and anti-platelet aggregation properties.[1][2][3] Its sodium salt is the formulation used in research and clinical applications to leverage these effects. This guide provides an in-depth overview of the core mechanisms, quantitative data, and experimental protocols associated with PGI2 sodium salt's function as a vasodilator, tailored for a scientific audience.

Core Mechanism of Action: The Prostacyclin Signaling Pathway

PGI2 is synthesized from arachidonic acid by the sequential action of cyclooxygenase (COX) and prostacyclin synthase (PGIS), primarily in vascular endothelial cells.[1][2] Its vasodilatory effect is mediated through a well-defined signaling cascade initiated by its binding to the prostacyclin receptor (IP receptor), a G-protein coupled receptor (GPCR) on the surface of vascular smooth muscle cells (VSMCs).[2][4][5]

The binding of PGI2 to the IP receptor activates the associated Gs alpha subunit (Gs-protein).[2][5][6] This activation stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][6][7] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[1][3]

PKA, in turn, phosphorylates and inhibits myosin light chain kinase (MLCK).[3][5][6] Since MLCK is essential for the phosphorylation of myosin light chains—a critical step for smooth muscle contraction—its inhibition leads to smooth muscle relaxation and, consequently, vasodilation.[5][6] This cascade also results in a decrease in intracellular calcium concentrations ([Ca²⁺]i), further promoting relaxation.[1][8]

Beyond the primary cAMP-PKA pathway, PGI2 signaling may also involve the inhibition of Rho kinase and the activation of nuclear peroxisome proliferator-activated receptors (PPARs), which can regulate gene transcription.[1]

Signaling Pathway Diagram

Quantitative Data

The potency and physicochemical properties of PGI2 sodium salt are critical for its application in research and drug development.

Table 1: Potency and Efficacy Data

| Parameter | Value | Species/System | Comments | Reference |

| IC₅₀ (Platelet Aggregation) | 5 nM | Human | A potent inhibitor of platelet aggregation. | [9][10][11] |

| -log EC₅₀ (Relaxation) | 7.7 | Human Intrarenal Arteries | Demonstrates concentration-dependent relaxation in pre-constricted vessels. | [12] |

| Inhibition of ERK Phosphorylation | IC₅₀ ≈ 10 nmol/L | Rat Aortic VSMCs | PGI2 inhibits basal Extracellular signal-regulated kinase (ERK) phosphorylation. | [13] |

Table 2: Physicochemical Properties of PGI2 Sodium Salt

| Property | Value | Reference |

| Synonyms | Epoprostenol, Prostacyclin | [9][14] |

| CAS Number | 61849-14-7 | [9][14] |

| Molecular Formula | C₂₀H₃₁O₅ · Na | [9][14] |

| Molecular Weight | 374.45 g/mol | [14] |

| Appearance | Crystalline solid | [9][14] |

| Purity | ≥95% - ≥98% | [9][14] |

| Solubility | Water: soluble; DMF: 5 mg/ml; DMSO: 5 mg/ml; Ethanol: 10 mg/ml; PBS (pH >10.2): 10 mg/ml | [9][14] |

| Storage Temperature | -20°C | [9][14] |

| Stability | ≥ 4 years at -20°C. Unstable in neutral or acidic solutions; stable in basic buffers (pH > 8). | [9][14] |

| Half-life | 30 seconds to a few minutes (in vivo and in vitro at physiological pH). At pH 7.48 (25°C), t₁/₂ is 3.5-10.5 min. | [9][14][15] |

Experimental Protocols

Evaluating the vasodilatory effects of PGI2 sodium salt involves a range of in vitro and in vivo methodologies.

In Vitro Vasodilation Assay: Isolated Artery Myography

This is a classic technique to directly measure the contractile and relaxant properties of isolated blood vessels.

Methodology:

-

Tissue Preparation: Human intrarenal arteries or animal arteries (e.g., bovine coronary) are dissected from tissue samples and cut into small rings (e.g., ~2 mm).[12][16]

-

Mounting: The arterial rings are suspended in organ baths of a wire myograph system. The baths contain a physiological salt solution (e.g., Krebs-Henseleit solution) bubbled with 95% O₂/5% CO₂ and maintained at 37°C.

-

Equilibration & Viability Check: The rings are allowed to equilibrate under a set baseline tension. Vessel viability is confirmed by inducing contraction with a high potassium solution, followed by assessing endothelium-dependent relaxation with an agent like acetylcholine.[12]

-

Pre-constriction: A stable contraction (tone) is induced in the vessel rings using a vasoconstrictor agent, such as a high concentration of potassium chloride (K⁺) or norepinephrine.[12]

-

Concentration-Response Curve: PGI2 sodium salt is added to the baths in a cumulative, concentration-dependent manner. The resulting relaxation (decrease in tension) is recorded at each concentration.

-

Data Analysis: The relaxation is expressed as a percentage of the pre-induced contraction. A concentration-response curve is plotted to determine parameters like EC₅₀ (the concentration that produces 50% of the maximal response).[12]

Experimental Workflow Diagram

In Vivo Vasodilation Models

Anesthetized Animal Models: In open-chest anesthetized dogs, an electromagnetic flow probe can be fitted to a coronary artery (e.g., left circumflex).[16] PGI2 sodium salt is then administered intravenously or directly into the artery. The resulting changes in coronary blood flow and vascular resistance are recorded, providing a direct measure of its vasodilatory effect in a living system.[16]

Measurement of PGI2 Metabolites: The in vivo production of PGI2 can be indirectly assessed by measuring the 24-hour urinary excretion of its stable metabolites, such as 2,3-dinor-6-oxo-PGF1α.[17] This is typically done using combined gas chromatography-mass spectrometry (GC-MS). This method is useful for studying how PGI2 production changes in response to physiological or pathological stimuli, such as high sodium intake in animal models of hypertension.[17]

Drug Development and Therapeutic Context

The potent biological activities of PGI2 have made it an attractive therapeutic agent, particularly for conditions characterized by vasoconstriction and platelet aggregation, such as pulmonary arterial hypertension (PAH).[4][5]

Challenges: The primary obstacle to the widespread therapeutic use of PGI2 sodium salt is its chemical and metabolic instability.[4][18] It has a very short half-life of only a few minutes in vivo and is rapidly hydrolyzed to the less active 6-keto-PGF1α.[3][9] This necessitates continuous intravenous infusion for therapeutic administration, which is clinically challenging.[5][9]

Development of Stable Analogs: To overcome these limitations, extensive research has focused on developing chemically stable and orally active PGI2 analogs.[18] These include drugs like:

-

Iloprost: Administered by inhalation.[5]

-

Treprostinil: Has a longer half-life and is available for intravenous, subcutaneous, oral, or inhaled administration.[5]

-

Beraprost (B1666799) Sodium: The first orally active PGI2 analog.[18]

These analogs mimic the action of PGI2 at the IP receptor and are now standard treatments for PAH.[4][5]

Logical Relationship Diagram

References

- 1. Molecular Mechanisms Regulating the Vascular Prostacyclin Pathways and Their Adaptation during Pregnancy and in the Newborn - PMC [pmc.ncbi.nlm.nih.gov]